molecular formula C9H20ClNO2 B6213869 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride CAS No. 2728201-14-5

2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride

Cat. No. B6213869
CAS RN: 2728201-14-5
M. Wt: 209.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride (2-MOPH) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid L-glutamic acid, and has been found to be a useful tool for studying the biochemical and physiological effects of L-glutamate.

Scientific Research Applications

2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride has a wide range of potential applications in scientific research, including in the study of the biochemical and physiological effects of L-glutamate. It has been used to study the effects of L-glutamate on the nervous system, as well as its potential role in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride has been used to study the effects of L-glutamate on the cardiovascular system, as well as its potential role in the development of cardiovascular diseases such as hypertension and atherosclerosis.

Mechanism of Action

2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride works by binding to and activating the NMDA receptor. This receptor is a type of ionotropic glutamate receptor that is involved in the regulation of neuronal excitability. Activation of the NMDA receptor by 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride leads to an influx of calcium ions into the cell, which can then trigger a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of the NMDA receptor by 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride has been found to have a wide range of biochemical and physiological effects. These effects include an increase in intracellular calcium concentrations, an increase in nitric oxide production, an increase in the production of neurotransmitters such as glutamate, an increase in the release of hormones such as adrenaline and noradrenaline, and an increase in neuronal excitability. Additionally, 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, so it must be used quickly after synthesis. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

The potential applications of 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride in scientific research are still being explored. Possible future directions for research include the study of its effects on other types of ionotropic glutamate receptors, such as the AMPA and kainate receptors; the study of its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems; and the study of its effects on other physiological systems, such as the immune and endocrine systems. Additionally, further research into the potential therapeutic applications of 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride, such as in the treatment of neurodegenerative diseases, is needed.

Synthesis Methods

2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride can be synthesized via a two-step process. The first step involves the reaction of L-glutamic acid with chloroacetyl chloride, forming an intermediate product. The second step involves the reaction of the intermediate product with hydrochloric acid, forming 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride involves the reaction of 2-methoxypropan-1-amine with 4-bromotetrahydrofuran followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-methoxypropan-1-amine", "4-bromotetrahydrofuran", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methoxypropan-1-amine is reacted with 4-bromotetrahydrofuran in the presence of a base such as potassium carbonate to yield 2-methoxy-2-(oxan-4-yl)propan-1-amine.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is then quaternized with hydrochloric acid to yield the final product, 2-methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride." ] }

CAS RN

2728201-14-5

Molecular Formula

C9H20ClNO2

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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